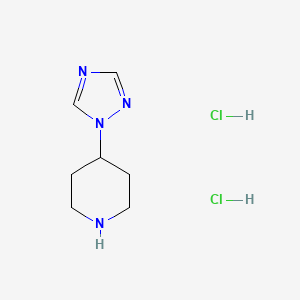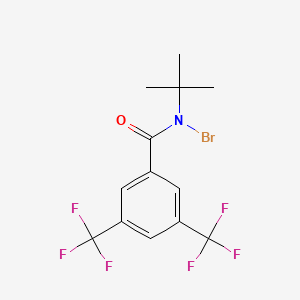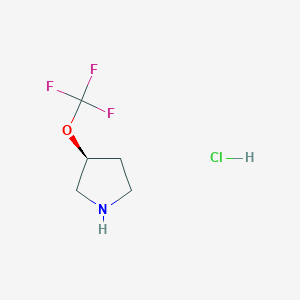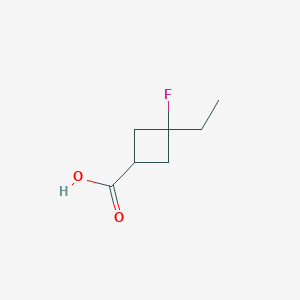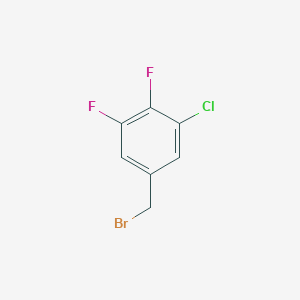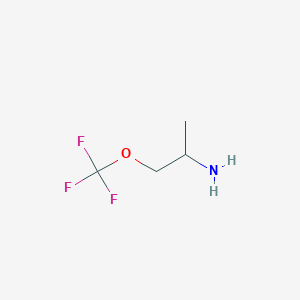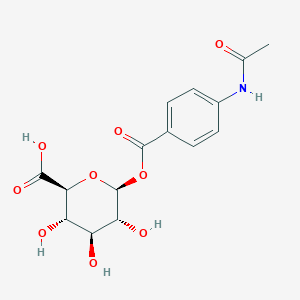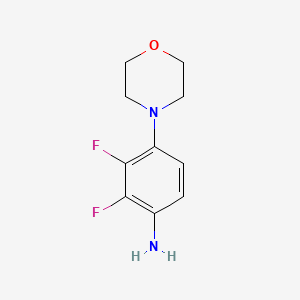
2,3-Difluoro-4-morpholin-4-ylaniline
Übersicht
Beschreibung
2,3-Difluoro-4-morpholin-4-ylaniline is a chemical compound characterized by the presence of two fluorine atoms, a morpholine ring, and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-morpholin-4-ylaniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group, forming 2,3-difluoroaniline.
Reduction: The nitro group is then reduced to an amine group, resulting in 2,3-difluoroaniline.
Morpholine Introduction: The amine group is reacted with morpholine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-4-morpholin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or amides.
Substitution: The fluorine atoms and the morpholine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, and tertiary amines, as well as amides.
Substitution Products: Alkylated, acylated, and isocyanated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-morpholin-4-ylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,3-Difluoro-4-morpholin-4-ylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,3-Difluoro-4-morpholin-4-ylaniline can be compared with other similar compounds, such as:
2,3-Difluoroaniline: Lacks the morpholine ring, resulting in different chemical properties and reactivity.
4-Morpholin-4-ylaniline: Does not have the fluorine atoms, leading to variations in biological activity and chemical behavior.
2,3-Difluoro-4-aminophenol: Contains a hydroxyl group instead of the morpholine ring, affecting its solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
2,3-difluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-9-7(13)1-2-8(10(9)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFMPOXJAOGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1R,2R,3S,3aR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B8058390.png)
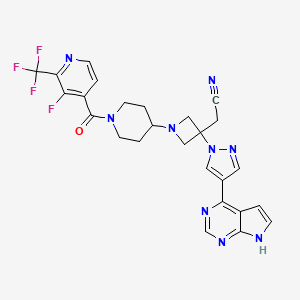
![5-Methyl-5H-dibenz[b,d]azepine-6,7-dione 7-Oxime](/img/structure/B8058416.png)
![4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8058424.png)
![(2S)-3-phenyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid](/img/structure/B8058431.png)
